4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
Description
4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzodiazole moiety. The benzodiazole group is further functionalized with a 2-(2-methoxyphenoxy)ethyl chain, while the pyrrolidinone nitrogen is linked to a 4-methylphenyl group. Its synthesis likely involves multi-step coupling and cyclization reactions, as seen in analogous compounds (e.g., benzimidazole derivatives in and ) .
Properties
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)30-18-20(17-26(30)31)27-28-22-7-3-4-8-23(22)29(27)15-16-33-25-10-6-5-9-24(25)32-2/h3-14,20H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYHDJCTYWGRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule notable for its diverse biological activities. Its structure integrates functional groups that are often associated with pharmacological properties, particularly the benzodiazole and pyrrolidine moieties. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The molecular formula of the compound is . The key structural features include:
- Benzodiazole ring : Known for its role in various biological activities.
- Pyrrolidin-2-one : Contributes to the compound's potential pharmacological effects.
- Methoxyphenoxy group : May enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing benzodiazole and pyrrolidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this structure have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have been evaluated against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, demonstrating IC50 values indicating their effectiveness in inhibiting cancer cell growth .
- Antimicrobial Properties : Some studies have reported that related compounds exhibit antibacterial activity against pathogenic bacteria, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound may inhibit metabolic enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurological disorders .
Case Studies
- Anticancer Evaluation :
- Antimicrobial Screening :
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could modulate enzyme activity or receptor function, leading to therapeutic effects.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 Value (μM) |
|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 6.2 |
| Compound B | Anticancer | MCF-7 | 27.3 |
| Compound C | Antimicrobial | Various Bacteria | Varies |
Comparison with Similar Compounds
Pyrrolidinone-Benzodiazole vs. Pyrrolidinyl-Oxadiazole Systems
Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer 1b () replace the benzodiazole-pyrrolidinone core with a pyrrolidinyl-oxadiazole scaffold. These analogs exhibit distinct electronic properties due to the oxadiazole ring’s electron-withdrawing nature, which may influence binding affinity in biological targets compared to the benzodiazole’s aromaticity .
Benzimidazole vs. Benzothiazole Derivatives
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () substitutes the benzodiazole with a benzothiazole group.
Substituent Variations
Aromatic Ring Functionalization
- Methoxy vs. Bromo Substituents : Pyridin-2-one derivatives in , such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , demonstrate that bromine substituents enhance antioxidant activity (79.05% radical scavenging) compared to methoxy groups (17.55% activity). This suggests electron-withdrawing groups (e.g., Br) may improve redox activity over electron-donating groups (e.g., OMe) .
- Allyl vs.
Side Chain Modifications
- Piperidinyl vs. Methoxyphenoxyethyl Chains: 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () replaces the methoxyphenoxyethyl side chain with a piperidinyl-acetyl group. Piperidine’s basicity could alter solubility and hydrogen-bonding capacity, affecting pharmacokinetic profiles .
Structural and Physicochemical Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
